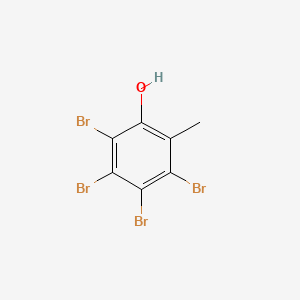

3,4,5,6-Tetrabromo-o-cresol

Description

Contextual Significance of Halogenated Phenolic Compounds in Contemporary Chemical Science

Halogenated phenolic compounds represent a significant class of chemicals characterized by the covalent attachment of one or more halogen atoms to a phenol (B47542) structure. researchgate.net This halogenation imparts unique chemical and physical properties not present in the parent phenols. researchgate.net The introduction of halogens, such as bromine or chlorine, can significantly enhance the biological activity of the molecule, leading to the development of potent antibacterial and antifungal agents. researchgate.net

In synthetic chemistry, halogenated phenols are valuable intermediates. They are used in the preparation of a wide range of other compounds, including herbicides, insecticides, and fire-retardant materials. google.com For instance, halogenated phenols can react with aldehydes to form resinous condensation products that possess fire-retardant properties due to the presence of the halogen atoms. google.com Furthermore, the scientific interest in these compounds extends to their natural occurrence, as many are synthesized as secondary metabolites by marine organisms like algae. researchgate.net

The widespread use and natural occurrence of halogenated phenolic compounds also make them relevant in environmental science. nust.edu.pk Many of these substances are persistent in the environment, which has prompted research into their detection, degradation pathways, and potential for bioaccumulation. nih.govsolubilityofthings.com Consequently, there is a growing focus on developing sustainable and "green" chemical procedures for halogenation reactions. researchgate.net

Overview of 3,4,5,6-Tetrabromo-o-cresol within the Broader Cresol (B1669610) Derivative Class

Cresols, also known as methylphenols or hydroxytoluenes, are aromatic organic compounds consisting of a phenol ring with a substituted methyl group. ontosight.aiwikipedia.org They exist in three isomeric forms: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). wikipedia.org Cresols are important industrial chemicals, traditionally extracted from coal tar or produced synthetically, and serve as precursors for plastics, pesticides, pharmaceuticals, and dyes. wikipedia.org

This compound is a specific derivative of the ortho isomer of cresol (2-methylphenol). nih.govwikipedia.org It is synthesized through the bromination of o-cresol (B1677501) or its ethers. drugfuture.com The addition of four bromine atoms to the aromatic ring dramatically changes its properties. It appears as a white to buff or pale yellow crystalline powder. drugfuture.comchemicalbook.com Unlike its parent compound, it is practically insoluble in water but soluble in organic solvents like alcohol and ether, as well as in alkali hydroxides. drugfuture.comchemicalbook.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 576-55-6 drugfuture.com |

| Molecular Formula | C₇H₄Br₄O scbt.com |

| Molecular Weight | 423.72 g/mol scbt.com |

| IUPAC Name | 2,3,4,5-Tetrabromo-6-methylphenol nih.gov |

| Appearance | White to buff, crystalline powder drugfuture.com |

| Melting Point | 205-208 °C with decomposition drugfuture.com |

| Solubility | Practically insoluble in water; Soluble in alcohol, ether, alkali hydroxides. drugfuture.comchemicalbook.com |

An acetate (B1210297) derivative of this compound can also be prepared, which presents as needles with a melting point of 154 °C. drugfuture.com

Research Trajectories and Academic Relevance of Brominated Organic Species

Brominated organic compounds are a diverse group of chemicals with significant industrial and academic relevance. researchgate.net A major application for these compounds is as flame retardants, where they are added to polymers and textiles to reduce flammability. frontiersin.org They are also used extensively as biocides, particularly for water treatment, and as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netresearchgate.net The carbon-bromine bond serves as a useful chemical handle for subsequent transformations in organic synthesis. researchgate.net

Current research trajectories in this field are multifaceted. There is a strong push towards developing more sustainable and highly regioselective bromination methods to improve the efficiency and environmental footprint of synthesizing these valuable compounds. researchgate.net

Simultaneously, the persistence and potential for bioaccumulation of some brominated compounds, such as certain flame retardants, have made them a focus of environmental science. frontiersin.org Academic research often investigates the levels, transport, and trends of these substances in the environment, from biota in the Baltic Sea to the tropical tropopause. pnas.org This includes the study of naturally produced brominated substances, which are often found in marine environments. The compound this compound has been used as an internal standard in such environmental screening studies for phenolic brominated flame retardants. The complex properties and significant applications of brominated compounds ensure they remain a subject of continuing interest for advancing both theoretical knowledge and practical applications in modern science. solubilityofthings.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrabromo-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br4O/c1-2-3(8)4(9)5(10)6(11)7(2)12/h12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIDUULRWQOXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040163 | |

| Record name | 2,3,4,5-Tetrabromo-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-55-6 | |

| Record name | 3,4,5,6-Tetrabromo-o-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrabromo-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRABROMO-O-CRESOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,4,5-tetrabromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Tetrabromo-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrabromo-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6-TETRABROMO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76L0Y0P4RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3,4,5,6 Tetrabromo O Cresol

Established Synthetic Routes for 3,4,5,6-Tetrabromo-o-cresol

The primary and most direct method for synthesizing this compound involves the exhaustive bromination of an o-cresol (B1677501) precursor. This process is a classic example of electrophilic aromatic substitution, driven by the activating nature of the hydroxyl and methyl groups on the aromatic ring.

Bromination of o-Cresol Precursors

The preparation of this compound is achieved through the reaction of o-cresol with an excess of a brominating agent. chemicalbook.com Historical methods, such as those documented by Zincke and Hedenström, involve the direct bromination of o-cresol or its methyl and ethyl ethers. A common laboratory-scale synthesis involves dissolving o-cresol in a suitable solvent, such as tetrachloromethane or glacial acetic acid, and treating it with at least four equivalents of molecular bromine (Br₂). chemicalbook.com The reaction is often facilitated by the presence of a catalyst, such as iron powder or aluminum, which acts as a Lewis acid to polarize the bromine molecule, increasing its electrophilicity. chemicalbook.com The final product, a white to light yellow crystalline powder, is typically purified by recrystallization. chemicalbook.com

| Reagent/Condition | Purpose | Example Reference(s) |

| Starting Material | Precursor to be brominated | o-Cresol, o-cresol methyl ether |

| Brominating Agent | Source of electrophilic bromine | Molecular Bromine (Br₂) |

| Solvent | Reaction medium | Tetrachloromethane, Glacial Acetic Acid |

| Catalyst | Lewis acid to activate bromine | Iron (Fe) powder, Aluminum (Al) powder chemicalbook.com |

Table 1. Summary of Reagents and Conditions for the Synthesis of this compound.

Mechanistic Investigations of Electrophilic Aromatic Substitution in Tetrabromination

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. The reaction proceeds via a two-step mechanism. google.com The first and rate-determining step involves the attack of the electron-rich aromatic ring on the electrophile (e.g., a polarized bromine molecule), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. google.comrsc.org

The o-cresol ring is strongly activated towards this type of substitution due to the presence of two activating groups: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. The hydroxyl group is a particularly potent activator. The combined electronic effects of these two groups render the benzene (B151609) ring highly nucleophilic, facilitating the substitution of all four available hydrogen atoms (at positions 3, 4, 5, and 6) when a sufficient excess of the brominating agent is employed. nih.gov In the second, faster step of the mechanism for each substitution, a base (which can be the solvent or the bromide ion) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. google.com This process repeats until all four positions are brominated.

Synthesis of Chemically Modified Derivatives of this compound

The functional hydroxyl group on this compound provides a reactive site for further chemical modification, allowing for the synthesis of various analogues.

Formation of Alkylated and Acylated Analogues

The phenolic hydroxyl group of this compound can be readily derivatized through alkylation and acylation reactions.

Acylation: The reaction with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base yields the corresponding ester. oup.com A well-documented example is the formation of the acetate (B1210297) derivative, this compound acetate, which is reported as needles with a melting point of 154°C. This transformation can be achieved using reagents like acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine. prepchem.com

Alkylation: The formation of ether derivatives via alkylation is also a feasible synthetic pathway. This typically involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis). While specific laboratory syntheses for the alkylation of this compound are not widely reported in recent literature, the O-methylation of tetrabromo-o-cresol by certain bacteria has been observed, demonstrating the chemical possibility of forming such derivatives. google.com General methods for the alkylation of substituted phenols are well-established and applicable. nih.govsigmaaldrich.com

| Derivative Type | Functional Group | Reagents | Product Example | Key Properties |

| Acylated | Ester | Acyl Chloride (RCOCl), Acid Anhydride ((RCO)₂O) | This compound acetate | mp 154°C |

| Alkylated | Ether | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | 2-Methoxy-1-methyl-3,4,5,6-tetrabromobenzene | - |

Table 2. Examples of Acylated and Alkylated Derivatives.

Exploration of Substitution and Coupling Reactions Involving this compound

The four bromine atoms on the aromatic ring of this compound open avenues for further synthetic transformations, primarily through metal-catalyzed cross-coupling reactions. While aryl bromides are generally resistant to classical nucleophilic aromatic substitution, they are excellent substrates for catalysts, particularly those based on palladium and copper. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with organoboron reagents) and the Stille coupling (with organotin reagents) are powerful methods for forming new carbon-carbon bonds. libretexts.orgyoutube.com These reactions could potentially be used to selectively replace one or more bromine atoms on the this compound ring with alkyl, alkenyl, or aryl groups, leading to a wide array of complex derivatives. The site-selectivity of such reactions on polyhalogenated substrates can often be controlled by carefully choosing the catalyst, ligands, and reaction conditions. rsc.orgnih.gov

Ullmann-Type Reactions: Copper-catalyzed Ullmann coupling reactions are another important class of transformations for aryl halides. researchgate.netorganic-chemistry.org These reactions are particularly useful for forming carbon-oxygen or carbon-nitrogen bonds. For instance, an Ullmann condensation could potentially couple this compound (or its derivatives where the hydroxyl group is protected) with other phenols or amines to create polybrominated diaryl ethers or arylamines. researchgate.netnih.gov

The reactivity of the bromine atoms also allows for reductive dehalogenation, where bromine is replaced by hydrogen, which can be achieved under certain catalytic conditions. google.com Furthermore, the compound itself can be used as a brominating agent for other phenolic compounds in certain contexts. The exploration of these diverse reaction pathways continues to be an area of interest for synthetic chemists.

Advanced Spectroscopic and Chromatographic Characterization of 3,4,5,6 Tetrabromo O Cresol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. Through the observation of nuclear spin behavior in a magnetic field, NMR provides rich information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 3,4,5,6-Tetrabromo-o-cresol, the ¹H NMR spectrum is relatively simple due to the high degree of substitution on the aromatic ring. The key signals observed are from the methyl (-CH₃) and hydroxyl (-OH) protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the four bromine atoms and the phenolic oxygen. chemicalbook.comguidechem.com

Expected ¹H NMR Data for this compound:

| Functional Group | Chemical Shift (ppm) Range | Multiplicity | Integration |

|---|---|---|---|

| Methyl (CH₃) | 2.2 - 2.5 | Singlet | 3H |

Note: The exact chemical shift can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, seven distinct carbon signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the one methyl carbon. The chemical shifts are significantly affected by the attached bromine and oxygen atoms. guidechem.comchemicalbook.com Quaternary carbons, those not bonded to any hydrogen atoms, typically exhibit smaller resonance peaks. libretexts.org

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (ppm) Range |

|---|---|

| Methyl (CH₃) | 15 - 25 |

| C-Br | 110 - 125 |

| C-O | 145 - 155 |

Note: These are approximate ranges and can be influenced by the measurement conditions.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com For this compound, COSY would primarily be used to confirm the absence of proton-proton coupling on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. emerypharma.comcolumbia.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the methyl proton signal would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. emerypharma.comcolumbia.edu This technique is particularly powerful for identifying quaternary carbons by observing their long-range couplings to nearby protons. For example, the methyl protons would show correlations to the C-2, C-1, and C-6 carbons of the aromatic ring, confirming their positions relative to the methyl group.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₇H₄Br₄O), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) results in a distinctive pattern of peaks in the mass spectrum, which further aids in the confirmation of the number of bromine atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This technique is ideal for analyzing the purity of this compound and for identifying any potential impurities or byproducts from its synthesis. coresta.orgresearchgate.net The sample is first vaporized and separated based on its boiling point and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. The resulting mass spectrum can be compared to spectral libraries for identification. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the discrete vibrational energy levels of molecular bonds, providing a unique "fingerprint" for the compound. journal-spqeo.org.ua

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the characteristic frequencies at which different functional groups absorb. For this compound, the FTIR spectrum is dominated by absorptions corresponding to the hydroxyl group, the aromatic ring, and the carbon-bromine bonds.

The O-H stretching vibration of the phenolic group typically appears as a broad, strong band in the region of 3500-3300 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected to be weak and appear around 3100-3000 cm⁻¹. Vibrations from the tetrasubstituted aromatic ring (C=C stretching) occur in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenol (B47542) is anticipated around 1200 cm⁻¹. A key feature for this molecule is the presence of strong C-Br stretching bands, which are typically found in the lower frequency fingerprint region, generally below 800 cm⁻¹. The exact positions of these bands provide confirmative structural evidence. While specific spectra are housed in comprehensive databases, the expected vibrational modes are well-established. thermofisher.com

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3500 - 3300 | Strong, Broad |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Weak |

| C-O | Stretching | ~1260 - 1180 | Strong |

| C-Br | Stretching | < 800 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide strong signals for the aromatic ring and the C-Br bonds, whereas the polar O-H group would exhibit a weaker signal compared to its FTIR absorption.

The symmetric "breathing" vibration of the aromatic ring typically gives rise to a strong and sharp Raman peak. The C-Br stretching vibrations are also expected to be prominent in the Raman spectrum. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule, confirming its identity and structural integrity. journal-spqeo.org.ua Detailed Raman spectral data for the compound are available through specialized chemical databases. chemicalbook.com

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Symmetric Ring Breathing | 1000 - 800 | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1550 | Medium to Strong |

| C-Br | Stretching | < 800 | Strong |

| Phenolic O-H | Stretching | 3500 - 3300 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The parent compound, o-cresol (B1677501), exhibits absorption maxima (λmax) around 270-290 nm, corresponding to π→π* transitions within the aromatic ring. researchgate.netpjps.pk

The structure of this compound includes the phenolic hydroxyl (-OH) group and four bromine atoms attached to the benzene ring. Both the -OH group and the bromine atoms act as auxochromes, which are groups that modify the light-absorbing properties of the chromophore (the aromatic ring). The lone pair electrons on the oxygen and bromine atoms can interact with the π-electron system of the ring, causing a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). Therefore, the λmax for this compound is expected to be shifted to a longer wavelength compared to o-cresol, likely above 300 nm. The exact λmax is also influenced by the solvent used for the analysis. This spectroscopic property is particularly useful for quantitative analysis using techniques like HPLC with a UV detector.

Chromatographic Separations and Purification Techniques

Chromatographic methods are indispensable for separating this compound from complex matrices or from isomers and related compounds. The high degree of bromination significantly influences its retention behavior.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of brominated phenols. Reversed-phase (RP) HPLC is the most common mode used for these compounds. Research on related bromophenols has established robust separation methods that are applicable to this compound. ufba.br

A typical method involves a C18 or a phenyl-based column. Phenyl columns can offer enhanced selectivity for aromatic isomers compared to standard C18 columns due to the potential for π-π interactions between the analyte and the stationary phase. shimadzu.com An acidic mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acidifier like phosphoric acid or formic acid, is used to ensure the phenolic hydroxyl group remains protonated, leading to sharp, well-defined peaks. sielc.com Detection is commonly performed using a UV detector set at or near the compound's λmax. ufba.br

Table 3: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

| Column | Newcrom R1 or Phenyl-Hexyl | Provides reversed-phase retention with potential for π-π interactions. shimadzu.comsielc.com |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid | Acid suppresses ionization of the phenolic group for better peak shape. sielc.com |

| Elution | Isocratic or Gradient | Gradient elution is often used for complex mixtures of brominated phenols. ufba.br |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. ufba.br |

| Detector | UV-Vis Diode Array Detector (DAD) | Set near the λmax (e.g., 290-310 nm) for optimal sensitivity. |

For the detection of trace amounts of this compound, especially in complex environmental or biological samples, Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes columns with smaller particle sizes (< 2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. sielc.com

The coupling to a tandem mass spectrometer (typically a triple quadrupole) provides exceptional sensitivity and selectivity. The analysis is usually performed in negative ion electrospray ionization (ESI) mode, which is well-suited for acidic phenolic compounds. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the target analyte, minimizing interferences from the sample matrix.

Achieving good chromatographic separation of tetrabrominated phenol isomers can be challenging. Studies have shown that the mobile phase composition is critical, with additives like ammonium (B1175870) acetate (B1210297) (NH4Ac) significantly improving peak shape and resolution for these compounds. gdut.edu.cn In some cases, derivatization may be used to enhance ionization efficiency, though it is not always required. irsst.qc.ca This powerful technique allows for quantification at very low concentration levels. gdut.edu.cn

Environmental Distribution, Transformation, and Remediation Research on 3,4,5,6 Tetrabromo O Cresol

Occurrence and Detection of 3,4,5,6-Tetrabromo-o-cresol in Aquatic Environments

The presence of this compound in aquatic ecosystems is a subject of environmental monitoring due to its use as a biocide and preservative. cymitquimica.com Its detection in natural water systems signifies its potential for release from industrial and commercial applications.

Monitoring for this compound is often part of broader screening programs for emerging contaminants, including pharmaceuticals and personal care products (PPCPs). These strategies involve collecting grab samples from various water bodies, such as rivers and wastewater treatment plant (WWTP) effluents, to assess the presence and concentration of the compound.

Research findings on its occurrence have been varied. For instance, a study of river water in England reported detectable concentrations of this compound. ufmg.br In contrast, a monitoring study of influent and effluent from the Porirua WWTP in New Zealand did not detect any residues of the compound, suggesting that its presence can be geographically specific and dependent on local sources. gw.govt.nz

Table 1: Reported Occurrences of this compound in Aquatic Environments

| Location | Water Body Type | Concentration Range | Detection Status | Source |

|---|---|---|---|---|

| England | River Water | <1 - 36 ng/L | Detected | ufmg.br |

| Porirua, New Zealand | Wastewater (Influent & Effluent) | Not Applicable | Not Detected | gw.govt.nz |

The accurate detection and quantification of this compound in complex environmental samples like water and sediment require sensitive and specific analytical methods. The development of these methods is crucial for understanding the compound's environmental distribution.

A common approach involves solid-phase extraction (SPE) to concentrate the analyte from water samples, followed by advanced chromatographic techniques for separation and detection. dphen1.com Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) is a frequently used method, offering high sensitivity and selectivity. ufmg.brdphen1.com For this technique, samples are often acidified and filtered before extraction. dphen1.com The separation is typically achieved using a C18 column, and the mobile phase composition is optimized to ensure maximum sensitivity. dphen1.com

Gas chromatography coupled with mass spectrometry (GC/MS) is another powerful technique used for the analysis of cresols and their derivatives in environmental matrices. nih.gov For sediment and soil samples, this may involve extraction with a solvent like methylene (B1212753) chloride, followed by concentration and analysis. nih.gov

Table 2: Summary of Analytical Methods for this compound Detection

| Technique | Sample Preparation | Key Features | Source |

|---|---|---|---|

| UPLC-MS/MS | Solid-Phase Extraction (SPE), acidification, filtration. | High sensitivity and selectivity for complex environmental samples. | ufmg.brdphen1.com |

| GC/MS | Solvent extraction (e.g., methylene chloride), concentration. | Effective for determining cresol (B1669610) isomers in water, sediment, and soil. | nih.gov |

Environmental Fate and Persistence Studies

The environmental fate of this compound is largely governed by its chemical structure, which imparts significant stability. cymitquimica.com Understanding its persistence and potential to accumulate in organisms is vital for assessing its long-term ecological impact.

This compound is characterized by a high degree of bromination on the phenolic ring, which contributes to its stability and resistance to degradation. cymitquimica.com Brominated flame retardants, a class to which this compound is related, are generally estimated to distribute to soil and sediment upon environmental release due to low water solubility and vapour pressure. oecd.org Biodegradation of these highly brominated compounds in water and soil is not considered to occur readily, leading to their persistence in the environment. oecd.org While the compound is generally stable, it may be subject to some degradation over long storage periods. spectrumchemical.com

Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the chemical's concentration in the environment. For lipophilic (fat-soluble) compounds, the potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kow). The presence of multiple bromine atoms in this compound contributes to its hydrophobic and lipophilic nature, suggesting a potential for bioaccumulation in the fatty tissues of organisms. cymitquimica.comsolubilityofthings.com

The potential for a substance to accumulate in aquatic organisms from water is measured by the bioconcentration factor (BCF). pops.intus.es While specific BCF values for this compound are not widely reported, studies on related brominated compounds have shown that some lower-brominated flame retardants are detected in biota, with some exhibiting high BCF values. oecd.org This raises concerns about the potential for this compound to accumulate in aquatic food webs. solubilityofthings.comresearchgate.net

Advanced Chemical and Physical Remediation Approaches

In addition to biological processes, various chemical and physical methods are being investigated for the remediation of water and soil contaminated with halogenated phenolic compounds like this compound.

Oxidative and Reductive Degradation Strategies

Oxidative degradation processes aim to break down complex organic molecules into simpler, less harmful substances. Strong oxidizing agents can be employed for this purpose. For instance, compounds structurally related to this compound, such as 3,4,5,6-tetrabromophenolsulfonephthalein, can be oxidized using agents like potassium permanganate (B83412) or hydrogen peroxide, leading to the formation of brominated quinones. The use of ruthenium-based catalysts has also been explored for the oxidation of various aromatic compounds. researchgate.net

Enzymatic oxidation using laccases is another promising strategy. Laccases can catalyze the oxidation of phenolic compounds, leading to their transformation and potential detoxification. researchgate.net The effectiveness of laccase-catalyzed oxidation can be influenced by the presence of other organic matter in the environment. researchgate.net

Reductive degradation, on the other hand, involves the removal of halogen substituents from the aromatic ring. This can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which can lead to the formation of less brominated phenols.

Sorption and Sequestration Research

Sorption and sequestration involve the binding of contaminants to solid materials, effectively removing them from the aqueous phase. The hydrophobic nature of this compound, due to its multiple bromine substituents, suggests that it has a tendency to sorb to organic matter in soil and sediment. cymitquimica.com

Research into the sorption of related brominated compounds provides insights into the potential behavior of this compound. For example, solid-phase extraction (SPE) methods have been developed for the analysis of various brominated phenols in environmental and biological samples. researchgate.net These methods often utilize sorbents that have a high affinity for hydrophobic compounds. In one study, this compound was successfully used as an internal standard in a method for determining other brominated phenols in plasma, indicating its predictable sorption behavior on specific SPE cartridges. researchgate.net

The development of passive sampling devices, which rely on the sequestration of contaminants into a sorbent material over time, is another area of active research. norman-network.net These devices can be used to monitor the time-weighted average concentrations of pollutants in water. The selection of the sorbent material is crucial and is based on the physicochemical properties of the target analyte. For a compound like this compound, a hydrophobic sorbent would be most effective.

Table 2: Remediation Approaches for Phenolic Compounds

| Remediation Approach | Method/Agent | Potential Outcome for this compound |

| Oxidative Degradation | Potassium permanganate, Hydrogen peroxide | Formation of brominated quinones. |

| Laccase enzymes | Enzymatic transformation and potential detoxification. researchgate.net | |

| Reductive Degradation | Sodium borohydride, Lithium aluminum hydride | Formation of less brominated phenols. |

| Sorption/Sequestration | Solid-Phase Extraction (SPE) | Removal from aqueous solution onto a solid sorbent. researchgate.net |

| Passive Sampling Devices | Sequestration into a sorbent for monitoring purposes. norman-network.net |

Computational Chemistry and Structure Activity/property Relationship Sar/spr Studies of 3,4,5,6 Tetrabromo O Cresol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 3,4,5,6-Tetrabromo-o-cresol. These calculations provide a detailed picture of electron distribution and orbital energies, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations have been applied to study molecules similar to TBOC, providing insights into their geometry and electronic properties. For instance, DFT studies on related brominated phenolic compounds and other substituted phenols help in understanding the influence of the bromine atoms and the hydroxyl and methyl groups on the aromatic ring. acs.orgresearchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties like ionization potential and electron affinity, which are crucial for predicting reactivity.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, often performed in conjunction with DFT, provides a deeper understanding of chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability. researchgate.net For this compound, the presence of four electron-withdrawing bromine atoms and the electron-donating hydroxyl and methyl groups significantly influences the energies and spatial distributions of these frontier orbitals. Analysis of the MOs can help predict sites of electrophilic and nucleophilic attack and the compound's potential to participate in charge-transfer interactions. researchgate.net Natural Bond Orbital (NBO) analysis is another tool used to study charge distribution and intramolecular interactions. wisc.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements of atoms and molecules. While specific molecular dynamics (MD) simulation studies on this compound are not widely published, the methodology is broadly applicable. mdpi.com MD simulations could be used to explore the conformational flexibility of the molecule, its interactions with solvent molecules, and its potential to bind to biological macromolecules. ruhr-uni-bochum.dempg.de Such simulations can provide insights into how TBOC might behave in a biological system, for example, by modeling its interaction with proteins or cell membranes. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity, respectively. nih.govntua.gr These models are valuable tools for predicting the properties of untested chemicals, thereby reducing the need for extensive experimental testing. nih.gov

Predictive Modeling for Environmental Endpoints

This compound has been included in datasets used to develop QSTR models for predicting the aquatic toxicity of phenols and other aromatic compounds. nih.govntua.grsci-hub.stut.ac.ir These models use various molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, to predict endpoints such as the 50% growth inhibition concentration (IGC50) in organisms like Tetrahymena pyriformis. nih.govntua.gr

For example, in one study, the experimental pIGC50 (the negative logarithm of IGC50) for this compound was reported as 2.57. nih.gov Different QSTR models, including those based on genetic algorithms-multiple linear regression (GA-MLR) and artificial neural networks (ANN), have been used to predict this value. nih.gov The accuracy of these predictions depends on the quality of the input data and the statistical methods employed. ntua.gr

Table 1: Experimental and Predicted Aquatic Toxicity of this compound

| Model Type | Experimental pIGC50 | Predicted pIGC50 | Reference |

|---|---|---|---|

| Genetic Algorithm - Artificial Neural Network (GA-ANN) | 2.57 | 2.59 | nih.gov |

| Radial Basis Function Neural Network (RBF-NN) | 2.57 | 2.5622 | ntua.gr |

| Multiple Linear Regression (MLR) | 2.57 | 2.4724 | ntua.gr |

pIGC50 is the negative logarithm of the 50% growth inhibition concentration against Tetrahymena pyriformis.

These predictive models are crucial for assessing the potential environmental risks of chemicals. pbl.nlepa.gov The development of robust and validated QSAR/QSTR models is a key aspect of modern computational toxicology. nih.goveuropa.eu

Interspecies and Cross-Species Modeling Approaches

Interspecies and cross-species modeling approaches aim to extrapolate toxicity data from one species to another. This is particularly important for environmental risk assessment, where data may be available for one organism but needed for another. Studies have explored the development of interspecies QSTR models for predicting the aquatic toxicities of various chemicals, including benzene (B151609) derivatives, across multiple test species. rsc.org While specific interspecies models for this compound are not detailed in the available literature, it has been identified as a "structure influential chemical" in local QSTR models, indicating its importance in the development and validation of such predictive tools. rsc.org The principles of read-across and grouping of chemicals based on structural similarity and solubility are also relevant in this context. europa.eu

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools for elucidating the reaction mechanisms and understanding the structure-property relationships of molecules like this compound at a sub-molecular level. Through methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and quantum chemical calculations, researchers can predict the behavior of this compound and infer the underlying mechanisms driving its activity and degradation.

Quantitative Structure-Property Relationship (QSPR) and QSAR models are computational methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between molecular descriptors (variables that characterize the structure) and the property of interest. nih.gov For a large set of phenols, a genetic algorithm (GA) was employed to select the most relevant molecular descriptors from a vast pool of calculated variables. nih.gov These selected descriptors were then used as inputs for Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models to predict the toxicity of the phenols to the protozoan Tetrahymena pyriformis, expressed as pIGC50 (the negative logarithm of the 50% growth inhibitory concentration). nih.gov In one such study, the toxicity of this compound was predicted using these computational models. nih.gov

| Compound Name | Experimental pIGC50 | Predicted pIGC50 (GA-MLR Model) | Predicted pIGC50 (ANN Model) |

|---|---|---|---|

| This compound | 2.57 | 2.59 | 2.57 |

Beyond toxicity prediction, computational studies offer deep insights into the reaction mechanisms of brominated aromatic compounds. Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate potential reaction pathways and determine their thermodynamic and kinetic favorability. nih.govysu.am These studies provide a theoretical foundation for understanding how compounds like this compound might behave under various environmental or industrial conditions.

Key mechanistic insights from computational studies on related brominated aromatic compounds include:

Thermal Degradation Pathways : DFT calculations of Bond Dissociation Enthalpies (BDEs) are used to predict the most likely initial steps in the thermal decomposition of brominated flame retardants. researchgate.netresearchgate.net For many brominated aromatics, the calculations suggest that debromination (the breaking of a carbon-bromine bond) is a dominant decomposition pathway. researchgate.net For related compounds containing ether or alkyl bridges, scission to form brominated phenoxyl radicals is often preferred. researchgate.net These findings are rationalized by analyzing the delocalization of spin density in the resulting radical intermediates. researchgate.net

Atmospheric Reactions : The reaction mechanisms of brominated compounds with atmospheric radicals, such as the hydroxyl radical (•OH), have been studied computationally. ysu.am For 2,4-dibrominated diphenyl ether, calculations showed that OH-addition reactions to the phenyl ring have lower energy barriers than hydrogen abstraction reactions, indicating the former is a more likely pathway. ysu.am Such studies help elucidate the atmospheric fate of these compounds.

Formation of Transformation Products : Theoretical studies have explored the formation mechanisms of complex products from simpler brominated phenols. nih.gov For instance, the coupling reactions of phenoxy radicals with 2-bromophenol (B46759) have been modeled to understand the formation of pre-intermediates of polyhalogenated dibenzodioxins and dibenzofurans (PXDD/Fs). nih.gov These condensation reactions were found to be both thermodynamically and kinetically favorable. nih.gov

Electronic Structure and Reactivity : Quantum chemical calculations on related molecules like tetrabromocatechol (B147477) have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily located on the phenolate (B1203915) moieties. researchgate.net This suggests that the oxygen-bearing part of the molecule is the most electronically active center, guiding its reactivity in processes like electrochemical oxidation. researchgate.net

Biological Interactions and Functional Research of 3,4,5,6 Tetrabromo O Cresol Excluding Clinical Human Data

Ecotoxicological Investigations in Model Organisms

Responses in Terrestrial Ecological Models

The scientific literature available in the public domain on the specific responses of terrestrial ecological models to 3,4,5,6-Tetrabromo-o-cresol (TBOC) is exceedingly limited. Despite its use as a disinfectant and detection in wastewater effluents, which indicates a clear pathway for its introduction into the terrestrial environment through practices like sewage sludge application, there is a significant gap in research concerning its direct impact on soil ecosystems.

General studies on xenobiotics—foreign chemical substances like TBOC—in urban ecosystems acknowledge their potential to contaminate soil and affect biota. researchgate.netresearchgate.net However, these studies often list TBOC among numerous other compounds without providing specific data on its individual effects. researchgate.netresearchgate.net

Efforts to understand the ecotoxicological profile of various chemicals have, in some instances, used predictive models. For example, Quantitative Structure-Activity Relationship (QSAR) models have been employed to estimate the toxicity of various substances. While one such risk evaluation identified this compound as potentially very toxic to aquatic organisms, it did not provide empirical data for terrestrial species. This highlights a critical data deficiency in understanding the compound's behavior and impact on soil-dwelling organisms and plants.

The presence of brominated phenols, a chemical class that includes TBOC, has been confirmed in soil samples, particularly at electronic waste sites. This confirms that these compounds can persist in the terrestrial environment. However, research has predominantly focused on detection methodologies rather than the ecological consequences of this contamination.

Data on Terrestrial Ecotoxicity of this compound

| Terrestrial Model/Endpoint | Research Findings |

| Soil Invertebrates (e.g., earthworms) | No specific data available. |

| Terrestrial Plants (Phytotoxicity) | No specific data available. |

| Soil Microbial Functions | No specific data available. |

Future Research Directions and Unexplored Avenues for 3,4,5,6 Tetrabromo O Cresol

Emerging Synthetic Methodologies and Sustainable Production

The classical synthesis of 3,4,5,6-tetrabromo-o-cresol involves the bromination of o-cresol (B1677501) or its ether derivatives. drugfuture.com While effective, these methods often rely on traditional brominating agents and solvents that may not align with modern principles of green chemistry. Future research should focus on developing more sustainable and efficient synthetic routes.

Emerging synthetic strategies that could be explored include:

Catalytic Bromination: Investigating the use of novel catalysts to improve the selectivity and efficiency of the bromination process, potentially reducing the formation of unwanted byproducts.

Flow Chemistry: Implementing continuous flow reactors for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability.

Alternative Brominating Agents: Exploring the use of less hazardous and more environmentally friendly brominating agents to replace traditional reagents.

Biocatalysis: Investigating the potential of enzymatic processes to catalyze the specific bromination of the o-cresol scaffold, offering a highly selective and sustainable synthetic route.

A significant challenge in the production of polyhalogenated compounds is ensuring high purity. Future research could focus on advanced purification techniques, such as preparative chromatography and selective crystallization methods, to obtain high-purity this compound for specialized applications.

Advanced Analytical Techniques for Environmental and Biological Monitoring

The detection and quantification of this compound in various matrices are crucial for understanding its environmental fate and potential biological exposure. While standard chromatographic and spectroscopic methods exist, there is a need for more sensitive and specific analytical techniques.

Future research in this area should include:

High-Resolution Mass Spectrometry (HRMS): The application of techniques like Orbitrap MS can provide highly accurate mass measurements, aiding in the unambiguous identification of the compound and its metabolites in complex environmental and biological samples. nih.gov

Advanced Chromatographic Separations: The use of ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and improved resolution, which is particularly important when analyzing for multiple phenolic compounds simultaneously. ufmg.br

Sensor Development: The design and fabrication of novel sensors, potentially based on electrochemical or optical principles, could enable real-time and on-site monitoring of this compound in water or other environmental compartments.

Biomonitoring Methods: Developing and validating robust methods for detecting the compound or its biomarkers in human and animal tissues (e.g., blood, urine) is essential for assessing exposure and understanding its toxicokinetics. researchgate.netnih.gov Research has been conducted to identify and prioritize chemicals for biomonitoring, and while many chemicals have been evaluated, there are still significant data gaps for many compounds, including some brominated phenols. researchgate.netnih.gov

The following table summarizes potential advanced analytical techniques and their applications:

| Analytical Technique | Application in this compound Research | Potential Advantages |

| UHPLC-HRMS | Quantification in environmental water and soil samples; Metabolite identification in biological samples. | High sensitivity, high resolution, and accurate mass for confident identification. |

| GC-MS/MS | Analysis in air samples; Confirmation of identity in various matrices. | Excellent for volatile and semi-volatile compounds; high selectivity. |

| Electrochemical Sensors | Real-time monitoring in water treatment facilities or industrial effluents. | Portability, rapid response, and potential for continuous monitoring. |

| Immunoassays | High-throughput screening of environmental or biological samples. | High specificity and potential for rapid, cost-effective analysis. |

Deeper Elucidation of Biological and Ecotoxicological Mechanisms

While this compound is known to have antimicrobial properties, a detailed understanding of its mechanisms of action at the molecular level is lacking. drugfuture.comepo.org Future research should aim to unravel these mechanisms to better predict its biological and ecotoxicological effects.

Key areas for investigation include:

Mode of Toxic Action: Studies have begun to classify the toxic action of phenols, but more specific research on this compound is needed. biochempress.comntua.gr Investigating its interaction with cellular membranes, key enzymes, and metabolic pathways will provide insight into its antimicrobial activity and potential toxicity to non-target organisms.

Endocrine Disruption Potential: Given the structural similarity of some brominated phenols to natural hormones, it is crucial to assess the endocrine-disrupting potential of this compound.

Metabolism and Bioaccumulation: Understanding how this compound is metabolized in different organisms and its potential to bioaccumulate in food chains is critical for a comprehensive environmental risk assessment.

Degradation Pathways: Investigating the biotic and abiotic degradation pathways of this compound in the environment will help to determine its persistence and the formation of potentially more toxic degradation products. Research on the degradation of o-cresol by microalgae has shown that biological degradation is possible under certain conditions. mdpi.com

Development of Novel Materials and Functional Molecules Based on this compound Scaffolds

The unique structure of this compound, with its dense halogenation and reactive hydroxyl group, makes it an interesting building block for the synthesis of new materials and functional molecules. drugfuture.com

Potential future applications include:

Flame Retardants: The high bromine content suggests potential as a reactive or additive flame retardant. Research could focus on incorporating this molecule into polymer backbones or using it as an additive in various materials.

Functional Polymers: The phenolic hydroxyl group can be used as a handle for polymerization or for grafting onto other polymer chains, leading to materials with tailored properties such as enhanced thermal stability or antimicrobial surfaces.

Precursors for Biologically Active Compounds: The tetrabrominated ring system can serve as a scaffold for the synthesis of more complex molecules with potential pharmaceutical or agricultural applications. For instance, it has been mentioned in the context of preparing lysine (B10760008) salts for purification processes. google.com

Molecular Probes and Indicators: While its utility in colorimetric assays is limited compared to sulfonephthalein derivatives, modifications to the structure could lead to the development of novel probes or indicators for specific analytes.

Integrated Computational and Experimental Approaches for Comprehensive Understanding

The integration of computational modeling with experimental studies offers a powerful approach to accelerate research and gain deeper insights into the properties and behavior of this compound.

Future research should leverage this synergy to:

Predict Physicochemical Properties: Computational methods can be used to predict key properties such as solubility, partitioning coefficients, and spectroscopic characteristics, guiding experimental design.

Model Biological Interactions: Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity of this compound to specific biological targets, such as enzymes or receptors, helping to elucidate its mechanism of action.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity and other biological activities of this compound and related compounds, aiding in risk assessment and the design of safer alternatives. biochempress.comnih.gov

Reaction Mechanism Studies: Computational chemistry can be used to investigate the mechanisms of its synthesis and degradation, providing valuable information for optimizing reaction conditions and understanding its environmental fate. researchgate.net

Q & A

Q. Q1. What are the established synthetic routes for 3,4,5,6-tetrabromo-o-cresol, and how do reaction conditions influence yield and purity?

Answer: The primary synthesis involves bromination of o-cresol (2-methylphenol) using brominating agents like elemental bromine (Br₂) in a polar solvent (e.g., acetic acid). Evidence indicates that the reaction proceeds via electrophilic aromatic substitution, where the hydroxyl and methyl groups on o-cresol direct bromination to the 3,4,5,6 positions . Key factors include:

- Temperature control : Excess heat (>100°C) may lead to decomposition, as the compound decomposes at 205–208°C .

- Stoichiometry : A 4:1 molar ratio of Br₂ to o-cresol ensures complete bromination.

- Purification : Recrystallization from ethanol or oxygenated solvents (e.g., acetone) yields white crystals with ≥95% purity .

Methodological validation via NMR and IR spectroscopy is critical to confirm substitution patterns and absence of byproducts like partially brominated derivatives .

Q. Q2. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong O-H stretch (~3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion [M]⁺ at m/z 423.72 (C₇H₄Br₄O) with fragmentation patterns matching sequential Br loss .

Cross-referencing with databases (e.g., CRC Handbook ) ensures accurate assignments.

Q. Q3. How does the solubility profile of this compound impact its experimental handling in organic synthesis?

Answer: The compound is insoluble in water but dissolves in oxygenated solvents (e.g., acetone, ethanol) and polar aprotic solvents (e.g., DMSO) . This solubility profile necessitates:

- Reaction Solvent Selection : Use acetic acid or ethanol for bromination to maintain homogeneity.

- Chromatography Challenges : Poor solubility in hexane/ethyl acetate mixtures complicates column purification; recrystallization is preferred .

- Environmental Stability : Insolubility in water reduces aquatic mobility, but adsorption to organic matter may require specialized extraction protocols in environmental studies .

Advanced Research Questions

Q. Q4. How do competing reaction pathways (e.g., over-bromination or ring degradation) affect the synthesis of this compound, and how can these be mitigated?

Answer:

- Over-bromination : Excess Br₂ or prolonged reaction times may yield pentabrominated derivatives. Kinetic control via dropwise Br₂ addition and monitoring via TLC (using UV quenching for brominated species) minimizes this .

- Ring Oxidation : The phenolic -OH group is susceptible to oxidation under acidic conditions. Adding antioxidants (e.g., Na₂SO₃) or maintaining pH <3 stabilizes the intermediate .

- Byproduct Identification : GC-MS or HPLC-MS detects trace impurities like 2,3,4,5-tetrabromo-6-methylcyclohexadienone, which forms via radical pathways under UV light .

Q. Q5. What discrepancies exist in reported melting points and spectral data for this compound, and how should researchers address them?

Answer: Discrepancies arise from:

- Polymorphism : Melting points range from 205–208°C depending on crystal packing vs. 504°F (262°C) in some industrial reports . Differential Scanning Calorimetry (DSC) can resolve polymorphic forms.

- Purity Variability : Commercial samples (e.g., 95% purity ) may contain residual solvents or bromine, altering spectral baselines. Pre-purification via Soxhlet extraction with ethanol is recommended.

- Spectral Artifacts : Broad O-H stretches in IR may obscure Br signals; deuterated solvents (e.g., DMSO-d₆) improve resolution in NMR .

Q. Q6. How does this compound behave under catalytic transformation, and what insights does this provide into its environmental persistence?

Answer:

- Oxidation Pathways : Hydroxyl radical (•OH) attack, as studied in o-cresol derivatives, generates low-volatility products like trihydroxy toluenes via sequential -OH addition to the aromatic ring . These products may form secondary organic aerosols (SOA), contributing to environmental persistence.

- Zeolite Catalysis : On HZSM-5 catalysts, o-cresol derivatives undergo disproportionation to xylenols, but steric hindrance from bromine atoms in this compound likely suppresses this pathway .

- Biodegradation : Limited data exist, but microbial dehalogenation of brominated phenols (e.g., via Rhodococcus) suggests potential pathways for bioremediation .

Q. Q7. What methodological challenges arise in quantifying this compound in complex matrices, and how can they be resolved?

Answer:

- Matrix Interference : Co-eluting brominated diphenyl ethers (e.g., BDE-62) in environmental samples complicate GC-MS analysis. Use of high-resolution MS (HRMS) or tandem MS/MS with MRM transitions (e.g., m/z 423.72 → 79/81) enhances specificity .

- Extraction Efficiency : Solid-phase extraction (SPE) with C18 phases recovers >85% from water, but soil/sediment requires pressurized liquid extraction (PLE) with acetone/hexane .

- Calibration Standards : Isotopically labeled analogs (e.g., ¹³C-tetrabromo-o-cresol) are scarce; surrogate standards (e.g., tetrabromobisphenol A) must be validated for recovery corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.